1,2-Di-tert-butylbenzene 1,2-Di-tert-butylbenzene
Brand Name: Vulcanchem
CAS No.: 1012-76-6
VCID: VC2317049
InChI: InChI=1S/C14H22/c1-13(2,3)11-9-7-8-10-12(11)14(4,5)6/h7-10H,1-6H3
SMILES: CC(C)(C)C1=CC=CC=C1C(C)(C)C
Molecular Formula: C14H22
Molecular Weight: 190.32 g/mol

1,2-Di-tert-butylbenzene

CAS No.: 1012-76-6

Cat. No.: VC2317049

Molecular Formula: C14H22

Molecular Weight: 190.32 g/mol

* For research use only. Not for human or veterinary use.

1,2-Di-tert-butylbenzene - 1012-76-6

Specification

CAS No. 1012-76-6
Molecular Formula C14H22
Molecular Weight 190.32 g/mol
IUPAC Name 1,2-ditert-butylbenzene
Standard InChI InChI=1S/C14H22/c1-13(2,3)11-9-7-8-10-12(11)14(4,5)6/h7-10H,1-6H3
Standard InChI Key SZURZHQMGVKJLV-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=CC=C1C(C)(C)C
Canonical SMILES CC(C)(C)C1=CC=CC=C1C(C)(C)C

Introduction

Physical and Chemical Properties

Basic Physical Properties

1,2-Di-tert-butylbenzene possesses distinctive physical properties that stem from its molecular structure. The compound has a molecular weight of 190.32 g/mol and exists as a colorless liquid at ambient conditions . The physical characteristics of the compound are summarized in Table 1.

Table 1: Physical Properties of 1,2-Di-tert-butylbenzene

PropertyValueReference
Molecular FormulaC₁₄H₂₂
Molecular Weight190.32 g/mol
Physical StateColorless liquid
OdorCharacteristic aromatic
Water SolubilityNearly insoluble
Solubility in Organic SolventsHighly soluble
CAS Registry Number1012-76-6
IUPAC Standard InChIKeySZURZHQMGVKJLV-UHFFFAOYSA-N

The presence of bulky tert-butyl groups significantly affects the compound's physical properties, including its density, viscosity, and solubility profile. These substituents create considerable steric hindrance, which influences the compound's behavior in various chemical and physical processes .

Spectroscopic Characteristics

Spectroscopic analysis provides valuable insights into the structural features of 1,2-Di-tert-butylbenzene. The compound exhibits characteristic spectral patterns that help in its identification and structural confirmation.

Nuclear Magnetic Resonance (NMR) spectroscopy reveals distinctive signals for the aromatic protons and the tert-butyl groups. The ¹H NMR spectrum typically shows aromatic proton signals around δ 7.2 ppm and tert-butyl proton signals at approximately δ 1.3 ppm . These spectral features are crucial for distinguishing 1,2-Di-tert-butylbenzene from its isomers.

Ultraviolet spectroscopy of 1,2-Di-tert-butylbenzene has revealed interesting structural insights. Studies indicate a slight distortion of the benzene ring due to the steric effects of the adjacent tert-butyl groups, which is reflected in the absence of vibrational fine structure in its UV spectrum . This phenomenon has been attributed to the slight twisting of the benzene ring, resulting in decreased overlap of the aromatic π-orbitals .

Synthesis Methods

Friedel-Crafts Alkylation

Chemical Reactivity

Electrophilic Aromatic Substitution

The reactivity of 1,2-Di-tert-butylbenzene in electrophilic aromatic substitution reactions is significantly influenced by the presence of the two adjacent tert-butyl groups . These bulky substituents affect both the rate and regioselectivity of such reactions through a combination of steric and electronic effects.

Studies on the nitration of 1,2-di-tert-butylbenzene have provided valuable insights into its reactivity patterns . The bulky tert-butyl groups direct the incoming electrophiles to specific positions, creating a distinctive substitution pattern that differs from predictions based solely on electronic effects.

Oxidation Reactions

When subjected to oxidizing conditions, 1,2-Di-tert-butylbenzene exhibits interesting reactivity. Under treatment with strong oxidizing agents like potassium permanganate, the tert-butyl groups remain largely unaffected due to the absence of benzylic hydrogen atoms susceptible to oxidation. This resistance to oxidation at the substituent positions contributes to the compound's stability under various reaction conditions.

Oxidative reactions involving this compound have been studied in the context of environmental chemistry, particularly regarding the degradation pathways of related aromatic hydrocarbons. These studies provide valuable information for understanding the environmental fate of such compounds.

Hydrogenation Reactions

The hydrogenation of 1,2-Di-tert-butylbenzene has been extensively studied, providing insights into the influence of steric effects on catalytic processes. Research has shown that the hydrogenation behavior differs significantly depending on the catalyst used .

On platinum catalysts, the hydrogenation predominantly yields cis-1,2-di-tert-butylcyclohexane, whereas rhodium catalysts produce both cis and trans isomers . This divergence in product distribution is attributed to differences in the catalyst surface geometry and the mechanisms of hydrogenation. The steric constraints imposed by the bulky tert-butyl groups affect the adsorption of the molecule on the catalytic surface, influencing the stereochemical outcome of the reaction.

Scientific Research Applications

Applications in Organic Synthesis

Application AreaSpecific UseKey Properties ExploitedReference
Organic SynthesisPrecursor for complex moleculesRegioselective reactivity
Materials SciencePolyimide synthesisThermal stability, chain packing
Chemical Reactions StudyModel for steric effectsControlled reactivity
Environmental ChemistryStudy of degradation pathwaysOxidation resistance
Structural ChemistryInvestigation of ring distortionSteric effects on aromaticity

Structural Studies

The notable steric effects in 1,2-Di-tert-butylbenzene have made it a subject of interest in structural chemistry. Studies have revealed that the presence of adjacent tert-butyl groups leads to a slight distortion of the benzene ring, which is reflected in its spectroscopic properties . This distortion affects the overlap of aromatic π-orbitals, resulting in subtle changes to the electronic structure of the molecule.

X-ray crystallography studies have provided detailed information about the molecular geometry of 1,2-Di-tert-butylbenzene and related compounds, offering insights into the nature and extent of ring distortion caused by steric strain . These structural investigations contribute to the broader understanding of steric effects in aromatic systems.

Comparative Analysis with Related Compounds

Comparison with Isomeric Di-tert-butylbenzenes

The properties and reactivity of 1,2-Di-tert-butylbenzene can be better understood by comparing it with its isomers, particularly 1,3-Di-tert-butylbenzene and 1,4-Di-tert-butylbenzene. Each isomer exhibits distinctive characteristics due to the different spatial arrangements of the tert-butyl groups .

While 1,2-Di-tert-butylbenzene features adjacent tert-butyl groups creating significant steric strain, 1,4-Di-tert-butylbenzene has substituents at opposite positions of the ring, resulting in a more symmetrical structure with reduced steric interactions. The 1,3-isomer represents an intermediate case, with tert-butyl groups separated by one carbon atom.

Table 3: Comparison of Di-tert-butylbenzene Isomers

Property1,2-Di-tert-butylbenzene1,3-Di-tert-butylbenzene1,4-Di-tert-butylbenzene
Steric EffectsHighest (adjacent groups)ModerateLowest (para-substituted)
Ring DistortionSignificantMinimalMinimal
SymmetryLowerModerateHighest
Preparation EaseMore challengingRelatively easyRelatively easy
Reference

The preparation of 1,3-Di-tert-butylbenzene has been described as more straightforward compared to the 1,2-isomer, with routes starting from 1-bromo-3,5-di-tert-butylbenzene, which is obtained from 1,3,5-tri-tert-butylbenzene . This synthetic accessibility influences the relative availability and utilization of these isomers in research and applications.

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